3-Butylpyridazine
Overview
Description
3-Butylpyridazine is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms. The molecular formula of this compound is C8H12N2, and it has a molecular weight of 136.19 g/mol
Mechanism of Action
Target of Action
3-Butylpyridazine, a derivative of pyridazinone, is known to interact with a range of biological targets . Pyridazinone derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . They have also been tested for inhibition of cardiac phosphodiesterase-III (PDE-III) fraction .
Mode of Action
Pyridazinone derivatives, in general, are known to exert their effects by interacting with their targets and causing changes in cellular processes . For example, they can inhibit the enzymes involved in the uptake of neurotransmitters, prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters .
Biochemical Pathways
Pyridazinone derivatives have been shown to affect a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Pharmacokinetics
The easy functionalization at various ring positions makes pyridazinones an attractive synthetic building block for designing and synthesis of new drugs .
Result of Action
Pyridazinone derivatives have been reported to possess a wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylpyridazine typically involves the reaction of pyridazine derivatives with butylating agents. One common method is the alkylation of pyridazine with butyl halides under basic conditions. For example, pyridazine can be reacted with butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zeolites can be used to facilitate the reaction, and the process conditions are optimized to achieve efficient conversion rates. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Butylpyridazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridazine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Pyridazine N-oxides.
Reduction: Amines.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of 3-Butylpyridazine are explored for their potential use as therapeutic agents in treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with a similar structure but without the butyl group.
Pyridazinone: A derivative with a keto group, known for its broad spectrum of biological activities.
Pyrazine: Another diazine compound with nitrogen atoms at different positions.
Uniqueness of 3-Butylpyridazine
This compound is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Properties
IUPAC Name |
3-butylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-3-5-8-6-4-7-9-10-8/h4,6-7H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQORXRKXJXPBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602233 | |
Record name | 3-Butylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28200-55-7 | |
Record name | 3-Butylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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